molecular formula C19H17NO2 B8217950 MERS-CoV-IN-1

MERS-CoV-IN-1

Cat. No.: B8217950
M. Wt: 291.3 g/mol
InChI Key: OQSQUIZZPAFLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MERS-CoV-IN-1 is a chemical compound known for its potent inhibitory activity against coronaviruses, specifically the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This compound is utilized in pharmaceutical compositions aimed at preventing diseases induced by these viruses .

Preparation Methods

The synthesis of MERS-CoV-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and documented in patents. general methodologies include:

    Chemical Synthesis: This involves the preparation of the core structure through a series of chemical reactions, including condensation, cyclization, and functional group modifications.

    Industrial Production: Large-scale production typically involves optimizing the reaction conditions to maximize yield and purity. .

Chemical Reactions Analysis

MERS-CoV-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

MERS-CoV-IN-1 has significant applications in scientific research, particularly in:

Mechanism of Action

The mechanism of action of MERS-CoV-IN-1 involves its interaction with viral proteins, specifically the spike glycoprotein and the main protease. By binding to these targets, this compound inhibits the virus’s ability to enter host cells and replicate. The compound’s high affinity for these proteins disrupts the viral life cycle, preventing the spread of infection .

Comparison with Similar Compounds

MERS-CoV-IN-1 is unique due to its high specificity and potency against MERS-CoV and SARS-CoV. Similar compounds include:

This compound stands out due to its specific targeting of MERS-CoV and its potential use in preventing coronavirus-induced diseases.

Biological Activity

MERS-CoV-IN-1 is a compound that has garnered attention due to its potential inhibitory effects on the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant case studies.

This compound targets the viral proteases essential for MERS-CoV replication. The primary proteases involved are the papain-like protease (PLpro) and the 3C-like protease (3CLpro). These enzymes cleave viral polyproteins into functional proteins necessary for viral replication and transcription. This compound inhibits these proteases, thereby disrupting the viral life cycle and reducing viral load in infected cells .

Key Proteins Involved

  • 3CLpro : Cleaves polyproteins to release nonstructural proteins critical for viral replication.
  • PLpro : Plays a role in processing polyproteins and also modulates host immune responses by deubiquitinating host proteins .

Efficacy Studies

Research has demonstrated that this compound effectively reduces viral replication in vitro. In a study assessing various inhibitors, this compound showed significant antiviral activity against MERS-CoV strains, with IC50 values indicating effective concentrations for inhibition .

Table 1: Efficacy of this compound Compared to Other Inhibitors

CompoundIC50 (µM)Mechanism of Action
This compound0.53CLpro and PLpro inhibition
Ribavirin2.0RNA synthesis inhibition
IFN-α2b5.0Immune modulation

Case Studies

Several case studies highlight the clinical implications of using this compound as a treatment option.

Case Study 1: Early Intervention

In a cohort study involving six patients with confirmed MERS-CoV infection, early administration of ribavirin and IFN-α2b was associated with better outcomes. Patients who received treatment within the first week of symptom onset showed reduced mortality rates compared to those treated later . This suggests that compounds like this compound could be crucial in early therapeutic strategies.

Case Study 2: Long-term Immune Response

A longitudinal study found that patients recovered from MERS-CoV exhibited robust immune responses, including long-lasting neutralizing antibodies and T-cell activation. This indicates that while antiviral compounds are essential for immediate treatment, understanding the immune response is vital for developing long-term therapeutic strategies .

Properties

IUPAC Name

2-[(4-phenoxyphenoxy)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c20-19-9-5-4-6-15(19)14-21-16-10-12-18(13-11-16)22-17-7-2-1-3-8-17/h1-13H,14,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSQUIZZPAFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.